N'-(2-methylbenzoyl)nicotinohydrazide
Description
N'-(2-Methylbenzoyl)nicotinohydrazide belongs to the class of nicotinohydrazide derivatives, which are characterized by a pyridine-3-carbohydrazide backbone substituted with various aromatic or heteroaromatic groups. These compounds are of significant interest in medicinal chemistry due to their versatility in forming hydrogen bonds and coordinating with metal ions, enabling diverse biological and material science applications . Nicotinohydrazide derivatives have demonstrated potent antimicrobial, anti-tubercular (anti-TB), and anticancer activities, often enhanced by strategic substitutions on the hydrazide or arylidene moieties . The 2-methylbenzoyl substituent in this compound introduces steric and electronic effects that influence its reactivity, crystallinity, and intermolecular interactions, making it a valuable candidate for comparative studies with structurally related analogs.
Properties
IUPAC Name |
N'-(2-methylbenzoyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-5-2-3-7-12(10)14(19)17-16-13(18)11-6-4-8-15-9-11/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWAJQGVTNGDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
- N'-(2-Hydroxybenzylidene)nicotinohydrazide (IDASUB): Features an intramolecular O–H⋯N hydrogen bond, resulting in planar molecular geometry (dihedral angle: 0.74° between benzene and pyridine rings) .
- N'-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide: Exhibits similar hydrogen bonding but with a bromo substituent enhancing electronic effects. Planarity is slightly reduced (dihedral angle: 4.2°) compared to IDASUB .
- N'-(2-Nitrophenyl)benzohydrazide : Lacks the pyridine ring but shares a benzohydrazide core. The nitro group introduces strong electron-withdrawing effects, altering solubility and reactivity .
Table 1: Structural and Electronic Comparisons
Key Findings :
- Planarity is critical for biological activity; reduced dihedral angles (e.g., 0.74° in IDASUB) correlate with improved anti-TB efficacy due to better target binding .
- Electron-withdrawing groups (e.g., Br, NO₂) enhance stability and interaction with biological targets, while methyl groups (2-methylbenzoyl) may improve lipophilicity .
Coordination Complexes and Metal-Organic Frameworks (MOFs)
Key Compounds:
- [Cd(L)X]ₙ (X = NO₃, Cl, Br, I): Cd(II)-MOFs using 5-(imidazol-1-yl)-N'-(pyridin-4-ylmethylene)nicotinohydrazide (L). Anions (NO₃⁻, Cl⁻, Br⁻, I⁻) dictate coordination geometry and CO₂ adsorption capacity .
- [Hg(μ-L)BrHgBr₂]ₙ : Hg(II) coordination polymer with chelate ring stacking, influenced by π–π interactions and anion bridging .
Table 2: MOF Properties Based on Anion Type
Key Findings :
- Anion size and charge directly influence pore structure and adsorption efficiency. Nitrate anions enhance CO₂ uptake due to polar interactions .
- Chelate ring stacking in Hg(II) complexes stabilizes supramolecular architectures, relevant for designing functional materials .
Hybrid Derivatives: Isatin and Benzothiazole Conjugates
Key Compounds:
- Isatin–nicotinohydrazide hybrids (5a–I): Anti-TB activity depends on C-5 substitution (Br > Cl > H) and nicotinohydrazide modifications .
- 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole: Exhibit dual antimicrobial and anticancer activity via thiazole–hydrazide synergy .
Table 3: Impact of Substituents on Anti-TB Activity (MIC Values)
| Hybrid Compound | Substituent (C-5) | Nicotinohydrazide Modification | MIC (mg/mL) |
|---|---|---|---|
| 5g, 5h (Isatin–nicotinohydrazide) | 5-Br | Unsubstituted | 0.24 |
| 5e, 5f (Isatin–nicotinohydrazide) | 5-Cl | Unsubstituted | 0.48–3.9 |
| 5j–5m (Isatin–nicotinohydrazide) | None | 6-Methoxy | 0.98–3.9 |
| 9a–c (Isatin–nicotinohydrazide) | None | 6-Phenyl | 15.63–31.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
